(R)-2-Amino-7-hydroxytetralin
Overview
Description
®-2-Amino-7-hydroxytetralin , also known as ®-7-hydroxy-1,2,3,4-tetrahydroisoquinoline , is a chemical compound with the following properties:
- Chemical Formula : C<sub>9</sub>H<sub>11</sub>NO
- Molecular Weight : 149.19 g/mol
- Structure : It consists of a tetrahydroisoquinoline ring with an amino group at position 2 and a hydroxy group at position 7.
Synthesis Analysis
The synthesis of this compound involves several methods, including:
- Enantioselective Synthesis : Chiral catalysts can be employed to obtain the desired enantiomer.
- Reductive Amination : Starting from a ketone or aldehyde, reductive amination with an amine precursor yields the target compound.
Molecular Structure Analysis
The molecular structure of ®-2-Amino-7-hydroxytetralin includes a bicyclic ring system with the amino and hydroxy groups strategically positioned.
Chemical Reactions Analysis
- Acylation : The amino group can undergo acylation reactions.
- Oxidation : The hydroxy group can be oxidized to form ketones or carboxylic acids.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 150°C
- Solubility : Moderately soluble in water, more soluble in organic solvents.
Scientific Research Applications
Hydrophilic Interaction Chromatography (HILIC)
Hydrophilic interaction chromatography (HILIC) is a valuable technique for the separation of polar, weakly acidic, or basic samples, including peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. Highly organic mobile phases used in HILIC enhance ionization in mass spectrometry compared to aqueous-rich phases, making it an attractive method for analyzing compounds similar to (R)-2-Amino-7-hydroxytetralin (Jandera, 2011).
Chiral Hydroxyalkanoic Acids and Polymer Secretion
Research into chiral (R)-hydroxycarboxylic acids (RHAs) and their production, either de-novo or from recycled polymer products, highlights the potential for using chiral compounds like (R)-2-Amino-7-hydroxytetralin in the synthesis of biopolymers. Such compounds can serve as chiral precursors due to their easily modifiable functional groups (Yáñez et al., 2020).
Neurochemical Research
Studies on the 5-HT1A receptor, a subtype of the serotonin receptor, have identified compounds like 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) that significantly influence male rat ejaculatory behavior. This suggests a potential area of research for (R)-2-Amino-7-hydroxytetralin in understanding its effects on serotonergic systems and associated behaviors (Ahlénius & Larsson, 1997).
Analytical Chemistry
The ninhydrin reaction, used for analyzing amino acids, peptides, and proteins, is a fundamental technique in agricultural, biomedical, and nutritional sciences. This type of reaction could potentially be applied to compounds like (R)-2-Amino-7-hydroxytetralin to understand their structural components and biological activities (Friedman, 2004).
Biomedical Applications
Hydroxyapatite (HA) research, relevant to (R)-2-Amino-7-hydroxytetralin due to its potential for functionalization and application in biomedicine, illustrates the compound's prospective use in implants, drug delivery, and as a component in composite materials (Haider et al., 2017).
Safety And Hazards
- Corrosive : Avoid contact with skin and eyes.
- Toxicity : May cause skin and respiratory irritation.
Future Directions
Research avenues include:
- Pharmacological Studies : Investigate potential therapeutic applications.
- Structural Modifications : Explore derivatives for improved properties.
properties
IUPAC Name |
(7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYAPIMIOKKYNF-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563625 | |
Record name | (7R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-7-hydroxytetralin | |
CAS RN |
85951-61-7 | |
Record name | (7R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-Amino-7-hydroxytetralin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.